molecular formula C21H13ClN4O B2973657 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide CAS No. 361173-77-5

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide

Cat. No. B2973657
CAS RN: 361173-77-5
M. Wt: 372.81
InChI Key: YSKAQXBEOWIGFK-UHFFFAOYSA-N
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Description

“N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” is a derivative of quinazoline, a class of organic compounds known as quinazolinamines . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . They are found throughout a myriad of biologically active natural products, pharmaceutical compounds, and functional materials .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. For instance, aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions are commonly used . The specific synthesis process for “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” is not explicitly mentioned in the search results.


Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The structure of “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” would include these features, along with additional substituents that give it its unique properties.


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, they can participate in aza-Diels-Alder reactions, aza-Wittig reactions, and other types of reactions . The specific chemical reactions involving “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” are not explicitly mentioned in the search results.

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical drugs. Its structure is conducive to modifications that can lead to the development of new medications with potential antibacterial, antifungal, and anti-inflammatory properties .

Green Chemistry

In the pursuit of environmentally friendly chemical processes, this compound has been synthesized under metal-free and solvent-free conditions, which is a significant step towards sustainable chemistry practices .

Molecular Docking Studies

The compound’s intricate structure allows it to be used in molecular docking studies, particularly as a potential inhibitor for enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain .

Anticancer Research

Derivatives of this compound have shown promise in anticancer research, particularly in the synthesis of compounds that exhibit cytotoxic activity against cancer cell lines .

Computational Chemistry

The compound is also used in computational studies to understand its interaction with biological targets, which is crucial for drug design and discovery .

Catalysis

Its derivatives have been explored as catalysts in various chemical reactions, contributing to the development of new synthetic pathways for complex organic molecules .

Antimicrobial Activity

Research into the antimicrobial properties of this compound and its derivatives is ongoing, with the potential to develop new antibiotics to combat resistant bacterial strains .

Biological Activity Profiling

The compound is used in profiling the biological activity of new chemical entities, helping to identify potential therapeutic effects and pharmacological profiles .

Safety and Hazards

While the specific safety and hazards of “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” are not explicitly mentioned in the search results, it’s important to note that quinazoline derivatives can have limitations due to multidrug resistance or severe side effects .

Future Directions

Quinazoline derivatives continue to attract significant interest due to their wide range of biological activities. New quinazoline-based compounds are being designed and synthesized as potential drugs, particularly for anticancer potency . The future research on “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” could focus on further exploring its biological activities and optimizing its synthesis process.

Mechanism of Action

Target of Action

The primary target of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates and the regulation of postprandial glucose levels, making it a key target in the management of type 2 diabetes mellitus .

Mode of Action

N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial glucose levels . The compound exhibits excellent inhibitory potencies, with IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM .

Biochemical Pathways

By inhibiting α-glucosidase, N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide affects the carbohydrate digestion pathway . This results in a decrease in postprandial glucose levels, which can help manage blood glucose levels in individuals with type 2 diabetes mellitus .

Pharmacokinetics

These predictions can provide insights into the compound’s physicochemical and drug-likeness properties .

Result of Action

The molecular effect of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide is the inhibition of α-glucosidase, leading to a decrease in postprandial glucose levels . On a cellular level, this can result in reduced glucose absorption in the intestines, contributing to better management of blood glucose levels in individuals with type 2 diabetes mellitus .

properties

IUPAC Name

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O/c22-14-11-9-13(10-12-14)20(27)25-21-24-16-6-2-1-5-15(16)19-23-17-7-3-4-8-18(17)26(19)21/h1-12H,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKAQXBEOWIGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide

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